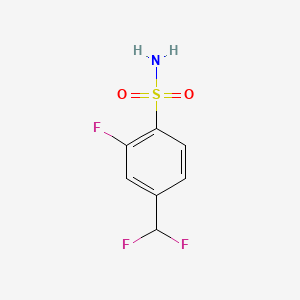
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the benzofuran ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-2,3-dihydro-1-benzofuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly solvents and reagents is also a consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Products include benzofuran-3-carboxylic acids or benzofuran-3-ols.
Reduction: The major product is 3-methyl-2,3-dihydro-1-benzofuran.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: It is used in the preparation of polymers and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-2,3-dihydro-1-benzofuran: Lacks the additional methyl group, leading to different reactivity and applications.
3-(Chloromethyl)-3-methyl-2,3-dihydro-1-benzofuran: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
3-(Hydroxymethyl)-3-methyl-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group instead of bromomethyl, leading to different reactivity and biological activity.
Uniqueness
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran is unique due to the presence of both a bromomethyl and a methyl group on the benzofuran ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
78739-86-3 |
|---|---|
Formule moléculaire |
C10H11BrO |
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-methyl-2H-1-benzofuran |
InChI |
InChI=1S/C10H11BrO/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 |
Clé InChI |
MKNLENXLMBLUQS-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2=CC=CC=C21)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)


![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)
![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)


![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)


![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)
